2-(4-bromo-1H-pyrazol-1-yl)ethanol

Overview

Description

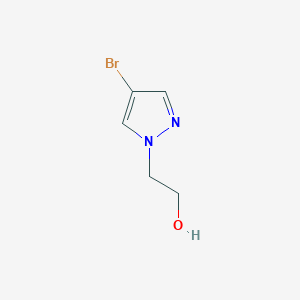

2-(4-Bromo-1H-pyrazol-1-yl)ethanol (CAS: 214614-81-0) is a pyrazole derivative with the molecular formula C₅H₇BrN₂O and a molecular weight of 191.03 g/mol. Structurally, it features a pyrazole ring substituted with a bromine atom at position 4 and an ethanol group at position 1 (Figure 1). Its storage requires temperatures of -80°C for long-term stability or room temperature for short-term use, with solubility enhanced by heating to 37°C and sonication .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromo-1H-pyrazole with ethylene oxide under basic conditions to yield the desired product .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Types of Reactions:

Oxidation: 2-(4-Bromo-1H-pyrazol-1-yl)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-(1H-pyrazol-1-yl)ethanol.

Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

Oxidation: 2-(4-Bromo-1H-pyrazol-1-yl)acetaldehyde or 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid.

Reduction: 2-(1H-pyrazol-1-yl)ethanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(4-bromo-1H-pyrazol-1-yl)ethanol has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for:

- Enzyme Inhibition : It has shown promise as an inhibitor of liver alcohol dehydrogenase, which could be useful in treating alcohol-related disorders .

- Anti-inflammatory and Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties, indicating potential therapeutic uses.

Material Science

The compound can also serve as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its functional groups allow for modifications that can enhance material properties such as thermal stability and chemical resistance.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound could effectively inhibit liver alcohol dehydrogenase activity. This inhibition was linked to the compound's ability to bind to the enzyme's active site, providing insights into its potential use in developing treatments for alcohol dependence .

Case Study 2: Synthesis of Bioactive Molecules

Research has shown that this compound can be utilized in the synthesis of more complex bioactive molecules. For instance, it has been used as a precursor in creating compounds with enhanced anti-cancer properties, showcasing its versatility in drug development .

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-(4-bromo-1H-pyrazol-1-yl)ethanol with analogous compounds:

Structural Features and Reactivity

Pharmacokinetic Profiles

Key Research Findings

- Synthetic Utility: The bromine atom in this compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl derivatives for drug discovery .

- Biological Screening : In vitro studies highlight its moderate enzyme inhibitory activity against kinases, though less potent than methyl ester analogs due to reduced cell permeability .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 55–56°C, comparable to derivatives like (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol .

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound possesses a bromine atom at the 4-position of the pyrazole ring, which is known to influence its reactivity and biological interactions. Research into its biological activity has revealed insights into its potential applications in pharmacology, particularly in the fields of anti-parasitic and anti-cancer therapies.

- Molecular Formula : CHBrNO

- Molecular Weight : 201.04 g/mol

- Structure : The compound features a pyrazole ring substituted with a hydroxyl group and a bromine atom, which can affect its solubility and interaction with biological targets.

Antiparasitic Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, against various parasitic infections. Notably, compounds similar to this pyrazole have shown promising results against Leishmania species, which cause leishmaniasis—a disease with limited treatment options.

Case Study: Leishmaniasis

In a study focusing on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, researchers evaluated their activity against Leishmania infantum and L. amazonensis. The findings indicated that certain derivatives exhibited low cytotoxicity and comparable efficacy to existing treatments like pentamidine, suggesting that modifications to the pyrazole structure could enhance therapeutic profiles .

Table 1: Antiparasitic Activity of Pyrazole Derivatives

| Compound | IC50 (µM) against L. infantum | IC50 (µM) against L. amazonensis |

|---|---|---|

| 4-(1H-pyrazol-1-yl)benzenesulfonamide (3b) | 0.059 | 0.070 |

| 4-(1H-pyrazol-1-yl)benzenesulfonamide (3e) | 0.065 | 0.072 |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound were not found in the reviewed literature but are anticipated based on structural similarities.

Anticancer Potential

The brominated pyrazole derivatives have also been investigated for their anticancer properties. A study indicated that similar compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves:

- Inhibition of key enzymes involved in cancer cell metabolism.

- Induction of oxidative stress , leading to cell death.

Table 2: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Similar Pyrazole Derivative | HeLa | TBD | Apoptosis induction |

| Similar Pyrazole Derivative | MCF7 | TBD | Cell cycle arrest |

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Studies suggest that substituents at specific positions on the pyrazole ring can significantly alter pharmacological properties. For example, the presence of electron-withdrawing groups like bromine enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)ethanol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, hydrazine hydrate and KOH in ethanol under reflux (5–6 hours) are effective for pyrazole ring formation . Ethanol acts as both solvent and nucleophile. To optimize yield, monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.5 equivalents of hydrazine hydrate) to drive completion. Post-reaction, acidification with HCl precipitates the product, which can be purified via ethanol recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic peaks: (a) ethanol’s hydroxyl proton (δ 1.2–1.5 ppm, broad), (b) pyrazole C-H protons (δ 7.5–8.5 ppm for aromatic protons), and (c) bromine’s deshielding effect on adjacent protons.

- IR : Confirm O-H stretch (~3200–3500 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).

- Mass Spectrometry : Expect a molecular ion peak at m/z 217 (C₅H₆BrN₂O) and fragments corresponding to Br loss (Δ m/z 79/81) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of pyrazole derivatives like this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement . For example, SHELXL refines hydrogen bonding patterns (e.g., O-H···N interactions between ethanol and pyrazole) and torsional angles. If discrepancies arise (e.g., bond length variations), compare thermal displacement parameters (ADPs) and check for twinning or disorder using SHELXD . Cross-validate with DFT calculations (B3LYP/6-31G*) for gas-phase geometry comparisons .

Q. What strategies can address inconsistencies in bioactivity data for pyrazole derivatives, such as antibacterial activity?

- Methodological Answer :

- Experimental Design : Standardize assays (e.g., MIC against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .

- Data Analysis : Use statistical tools (ANOVA, p < 0.05) to assess significance. If activity varies between studies, consider substituent effects (e.g., electron-withdrawing Br may enhance membrane penetration) or assay conditions (pH, incubation time) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved pharmacological properties?

- Methodological Answer :

- Systematic Modifications : Replace bromine with other halogens (e.g., Cl, I) or functional groups (e.g., -CF₃) to assess electronic effects.

- Biological Testing : Evaluate cytotoxicity (e.g., IC₅₀ in HEK293 cells) and selectivity (e.g., kinase profiling). For instance, pyrazole derivatives with methyl groups at C3/C5 show enhanced metabolic stability .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding to targets like GSK-3β or COX-2 .

Q. Specialized Methodological Considerations

Q. What are the challenges in characterizing the environmental impact of this compound, and how can they be mitigated?

- Methodological Answer :

- Biodegradability : Use OECD 301F (manometric respirometry) to assess microbial degradation. Brominated compounds often exhibit slow degradation; consider structure modification (e.g., introducing hydroxyl groups) .

- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae (growth inhibition). LC-MS/MS can quantify bioaccumulation factors (BCFs) in model organisms .

Q. How can NMR crystallography resolve ambiguities in hydrogen-bonding networks for this compound?

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUWXYIZJBMWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586331 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214614-81-0 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromopyrazol-1-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.